molecular formula C13H18N2O2S B2712003 1-(3-Methoxyphenyl)-3-((tetrahydrofuran-2-yl)methyl)thiourea CAS No. 431917-22-5

1-(3-Methoxyphenyl)-3-((tetrahydrofuran-2-yl)methyl)thiourea

Cat. No.: B2712003
CAS No.: 431917-22-5
M. Wt: 266.36
InChI Key: HIJJNAXMAPTPRE-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-((tetrahydrofuran-2-yl)methyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)-3-((tetrahydrofuran-2-yl)methyl)thiourea can be synthesized through a multi-step process involving the reaction of 3-methoxyaniline with oxirane-2-carboxylic acid, followed by the addition of thiourea. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)-3-((tetrahydrofuran-2-yl)methyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The methoxy group and the thiourea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Methoxyphenyl)-3-((tetrahydrofuran-2-yl)methyl)thiourea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-((tetrahydrofuran-2-yl)methyl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in medicinal chemistry or catalytic activity in industrial processes.

Comparison with Similar Compounds

    1-(3-Methoxyphenyl)-3-(phenyl)thiourea: Similar structure but with a phenyl group instead of an oxolan-2-ylmethyl group.

    1-(3-Methoxyphenyl)-3-(methyl)thiourea: Similar structure but with a methyl group instead of an oxolan-2-ylmethyl group.

Uniqueness: 1-(3-Methoxyphenyl)-3-((tetrahydrofuran-2-yl)methyl)thiourea is unique due to the presence of the oxolan-2-ylmethyl group, which imparts distinct chemical properties and potential applications. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-(oxolan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c1-16-11-5-2-4-10(8-11)15-13(18)14-9-12-6-3-7-17-12/h2,4-5,8,12H,3,6-7,9H2,1H3,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJJNAXMAPTPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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